

A Comprehensive Technical Overview of Repaglinide Ethyl Ester

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Compound of Interest

Compound Name: *Repaglinide ethyl ester*

Cat. No.: B025568

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This guide provides an in-depth analysis of **Repaglinide ethyl ester**, a key impurity and derivative of the anti-diabetic drug Repaglinide. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, and outlining a representative experimental workflow for its analysis.

Physicochemical Properties

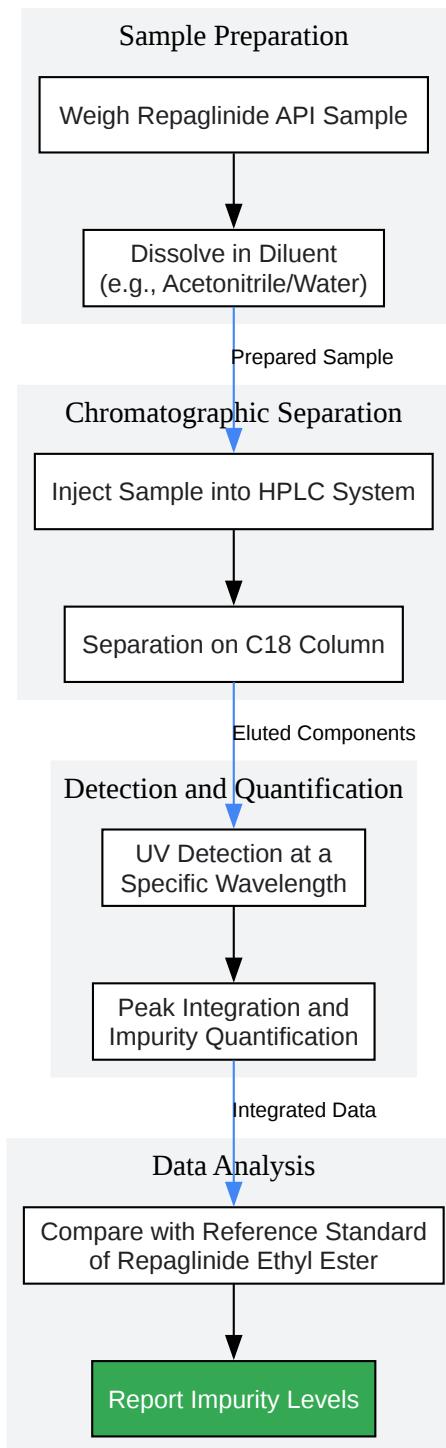
Repaglinide ethyl ester is a significant compound in the pharmaceutical landscape, primarily known as an impurity in the synthesis of Repaglinide.^{[1][2]} Repaglinide itself is an oral hypoglycemic agent used to treat type 2 diabetes by stimulating insulin release from pancreatic β -cells.^[1] The ethyl ester variant exists as two main stereoisomers, the (R) and (S) forms, each with a distinct CAS number.

A summary of the key quantitative data for **Repaglinide ethyl ester** is presented below.

Identifier	Value	Reference
Molecular Formula	C ₂₉ H ₄₀ N ₂ O ₄	[1][3][4][5]
Molecular Weight	480.64 g/mol	[2][3][4][5][6]
(R)-Repaglinide Ethyl Ester CAS Number	147770-08-9	[3][4][5][7]
(S)-Repaglinide Ethyl Ester CAS Number	147770-06-7	[1][2][8]

Analytical Workflow for Impurity Profiling

The following diagram illustrates a standard workflow for the identification and quantification of **Repaglinide ethyl ester** as an impurity in a sample of the active pharmaceutical ingredient (API), Repaglinide. This process is crucial for ensuring the purity and safety of the final drug product.



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A typical HPLC-based workflow for the analysis of **Repaglinide ethyl ester** impurity.

Experimental Protocol: HPLC Method for Impurity Analysis

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the determination of **Repaglinide ethyl ester** in a Repaglinide drug substance. This protocol is provided as a general guideline and may require optimization for specific laboratory conditions and equipment.

1. Materials and Reagents:

- Repaglinide API sample
- **Repaglinide Ethyl Ester** reference standard
- Acetonitrile (HPLC grade)
- Purified water (HPLC grade)
- Formic acid (or other suitable buffer component)

2. Chromatographic Conditions:

- HPLC System: A gradient HPLC system with a UV detector.
- Column: C18, 4.6 mm x 250 mm, 5 μ m particle size (or equivalent).
- Mobile Phase A: Buffer solution (e.g., 0.1% formic acid in water).
- Mobile Phase B: Acetonitrile.
- Gradient Program: A suitable gradient program to ensure the separation of Repaglinide from its impurities. For example:
 - 0-5 min: 30% B
 - 5-25 min: 30% to 70% B
 - 25-30 min: 70% to 30% B

- 30-35 min: 30% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 245 nm.
- Injection Volume: 10 µL.

3. Preparation of Solutions:

- Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
- Reference Standard Solution: Accurately weigh and dissolve the **Repaglinide Ethyl Ester** reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).
- Sample Solution: Accurately weigh and dissolve the Repaglinide API sample in the diluent to a suitable concentration (e.g., 10 mg/mL).

4. Procedure:

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject the diluent as a blank to ensure the absence of interfering peaks.
- Inject the reference standard solution to determine the retention time and response of **Repaglinide ethyl ester**.
- Inject the sample solution.
- Identify the peak corresponding to **Repaglinide ethyl ester** in the sample chromatogram by comparing its retention time with that of the reference standard.
- Integrate the area of the **Repaglinide ethyl ester** peak in the sample chromatogram.

5. Calculation:

Calculate the percentage of **Repaglinide ethyl ester** in the Repaglinide API sample using the following formula:

$\% \text{ Impurity} = (\text{Area_impurity} / \text{Area_standard}) * (\text{Conc_standard} / \text{Conc_sample}) * 100$

Where:

- Area_impurity is the peak area of **Repaglinide ethyl ester** in the sample chromatogram.
- Area_standard is the peak area of **Repaglinide ethyl ester** in the reference standard chromatogram.
- Conc_standard is the concentration of the **Repaglinide Ethyl Ester** reference standard solution.
- Conc_sample is the concentration of the Repaglinide API sample solution.

This technical guide provides a foundational understanding of **Repaglinide ethyl ester**, its key properties, and a standard analytical approach for its quantification. For further research and development, it is recommended to consult specific pharmacopeial monographs and conduct in-house method validation.

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